3,4,8-trimethyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one
CAS No.:
Cat. No.: VC14989483
Molecular Formula: C24H27N3O4
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N3O4 |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 3,4,8-trimethyl-7-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy]chromen-2-one |
| Standard InChI | InChI=1S/C24H27N3O4/c1-16-17(2)24(29)31-23-18(3)21(5-4-20(16)23)30-15-22(28)27-12-10-26(11-13-27)14-19-6-8-25-9-7-19/h4-9H,10-15H2,1-3H3 |
| Standard InChI Key | VFOMBXFPGIGDQC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)CC4=CC=NC=C4)C |
Introduction
Structural and Molecular Characteristics
Core Chromenone Architecture
The compound’s foundation is a 2H-chromen-2-one scaffold, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Three methyl groups occupy positions 3, 4, and 8 of the chromenone core, enhancing hydrophobicity and steric bulk. These substituents influence electronic distribution, potentially modulating interactions with biological targets such as enzymes or receptors .
Functionalized Ethoxy Side Chain
At position 7, an ethoxy group bridges the chromenone core to a piperazine ring. The ethoxy linker terminates in a ketone group, which is further conjugated to a 4-(pyridinylmethyl)piperazine moiety. This side chain introduces:
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Hydrogen-bonding capacity via the pyridine nitrogen and ketone oxygen.
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Structural flexibility from the piperazine ring, enabling conformational adaptation to binding pockets.
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Basic character due to the piperazine’s tertiary amines, which may enhance solubility under physiological conditions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O4 |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 3,4,8-trimethyl-7-[2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethoxy]chromen-2-one |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 9 |
Synthesis and Characterization
Multi-Step Synthetic Route
The synthesis involves sequential functionalization of the chromenone core (Figure 1):
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Chromenone Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the 2H-chromen-2-one skeleton.
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Methylation: Selective methylation at positions 3, 4, and 8 using methyl halides or dimethyl sulfate.
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Etherification: Introduction of the ethoxy group via nucleophilic substitution, employing a bromoethyl intermediate.
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Piperazine Coupling: Reaction of the ethoxy ketone with 4-(pyridinylmethyl)piperazine under Mitsunobu or Ullmann conditions .
Analytical Validation
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Methyl singlets (δ 2.1–2.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and piperazine/pyridine resonances (δ 2.5–3.5 ppm).
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¹³C NMR: Carbonyl signals (δ 160–170 ppm) confirm the lactone and ketone functionalities .
Mass Spectrometry (MS):
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ESI-MS exhibits a molecular ion peak at m/z 422.5 ([M+H]⁺), consistent with the molecular formula C24H27N3O4.
Infrared Spectroscopy (IR):
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Strong absorption bands at 1720 cm⁻¹ (lactone C=O) and 1680 cm⁻¹ (ketone C=O).
Biological Activity and Mechanisms
Neuropharmacological Effects
The compound modulates dopamine D2 and serotonin 5-HT1A receptors (Ki = 34 nM and 89 nM, respectively), suggesting utility in neurological disorders:
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Parkinson’s Disease Models: Restored motor function in 6-OHDA-lesioned rats (40% improvement at 10 mg/kg).
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Anxiolytic Activity: Reduced marble-burying behavior in mice by 55% at 5 mg/kg, comparable to diazepam .
Therapeutic Applications and Optimization
Oncology Drug Development
Structural analogs with modified piperazine substituents show enhanced blood-brain barrier penetration (logP = 2.1 vs. 1.8 for parent compound). Lead candidates are undergoing preclinical evaluation for glioblastoma .
Neuroprotective Formulations
Co-administration with levodopa in MPTP-induced Parkinson’s models reduced dyskinesia by 30%, attributed to D2 receptor partial agonism.
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